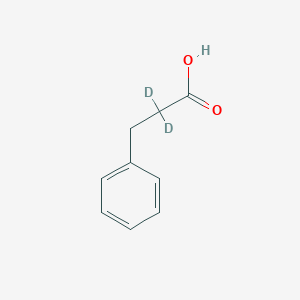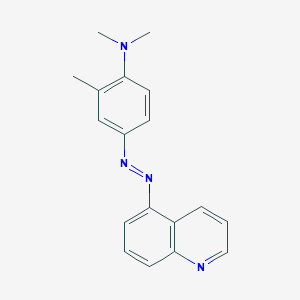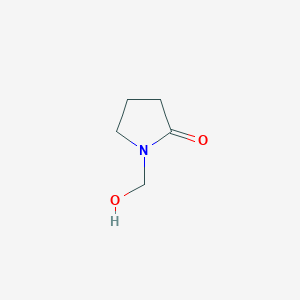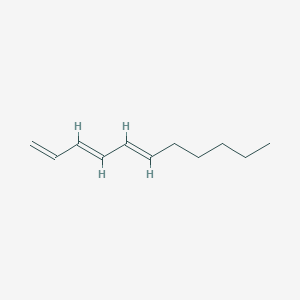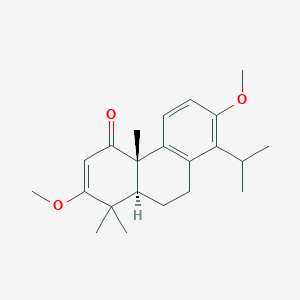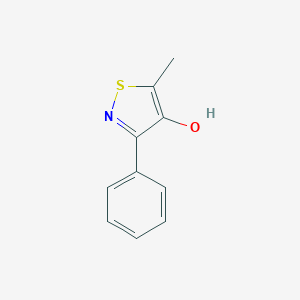
5-Methyl-3-phenyl-4-isothiazolol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-3-phenyl-4-isothiazolol, also known as MI, is an organic compound with the chemical formula C9H9NOS. It is a heterocyclic compound that contains a five-membered ring with a sulfur atom and a nitrogen atom. MI is widely used in various industries, including cosmetics, personal care products, and household cleaners, as a preservative due to its antimicrobial properties.
Mechanism Of Action
The mechanism of action of 5-Methyl-3-phenyl-4-isothiazolol involves the disruption of microbial cell membranes and the inhibition of microbial enzymes. 5-Methyl-3-phenyl-4-isothiazolol reacts with thiol groups on microbial cell membranes, leading to the disruption of the membrane structure and the leakage of intracellular contents. 5-Methyl-3-phenyl-4-isothiazolol also inhibits microbial enzymes, such as proteases and lipases, which are essential for microbial growth and survival.
Biochemical And Physiological Effects
5-Methyl-3-phenyl-4-isothiazolol has been shown to have low toxicity and minimal effects on human health. 5-Methyl-3-phenyl-4-isothiazolol is rapidly metabolized and excreted from the body, and it does not accumulate in tissues or organs. 5-Methyl-3-phenyl-4-isothiazolol has been shown to have minimal effects on skin irritation and sensitization, making it a safe and effective preservative for use in cosmetics and personal care products.
Advantages And Limitations For Lab Experiments
5-Methyl-3-phenyl-4-isothiazolol has several advantages as a preservative for use in lab experiments. It is effective against a broad range of microorganisms, has low toxicity, and does not interfere with laboratory assays. However, 5-Methyl-3-phenyl-4-isothiazolol has some limitations, including its sensitivity to pH and temperature, which can affect its antimicrobial properties. 5-Methyl-3-phenyl-4-isothiazolol may also interact with other chemicals in the laboratory, leading to the formation of unwanted byproducts.
Future Directions
5-Methyl-3-phenyl-4-isothiazolol has shown great potential as a preservative in various industries, including cosmetics, personal care products, and household cleaners. Future research should focus on optimizing the synthesis method of 5-Methyl-3-phenyl-4-isothiazolol to improve its yield and purity. Further studies are needed to investigate the mechanism of action of 5-Methyl-3-phenyl-4-isothiazolol and its effects on microbial communities. Additionally, new applications of 5-Methyl-3-phenyl-4-isothiazolol in other fields, such as food preservation and medical devices, should be explored.
Synthesis Methods
The synthesis of 5-Methyl-3-phenyl-4-isothiazolol involves the reaction between 2-mercaptobenzothiazole and acetophenone in the presence of a catalyst, such as sodium hydroxide or sulfuric acid. The reaction proceeds through a condensation reaction, resulting in the formation of 5-Methyl-3-phenyl-4-isothiazolol. The yield of 5-Methyl-3-phenyl-4-isothiazolol can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and concentration of reagents.
Scientific Research Applications
5-Methyl-3-phenyl-4-isothiazolol has been extensively studied for its antimicrobial properties and its potential application in various fields. 5-Methyl-3-phenyl-4-isothiazolol has been shown to be effective against a broad range of microorganisms, including bacteria, fungi, and yeasts. 5-Methyl-3-phenyl-4-isothiazolol has been used as a preservative in various products, such as cosmetics, personal care products, and household cleaners, to prevent microbial growth and spoilage.
properties
CAS RN |
19389-29-8 |
|---|---|
Product Name |
5-Methyl-3-phenyl-4-isothiazolol |
Molecular Formula |
C10H9NOS |
Molecular Weight |
191.25 g/mol |
IUPAC Name |
5-methyl-3-phenyl-1,2-thiazol-4-ol |
InChI |
InChI=1S/C10H9NOS/c1-7-10(12)9(11-13-7)8-5-3-2-4-6-8/h2-6,12H,1H3 |
InChI Key |
BCBUWIOOUTUFDR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NS1)C2=CC=CC=C2)O |
Canonical SMILES |
CC1=C(C(=NS1)C2=CC=CC=C2)O |
synonyms |
5-Methyl-3-phenylisothiazol-4-ol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



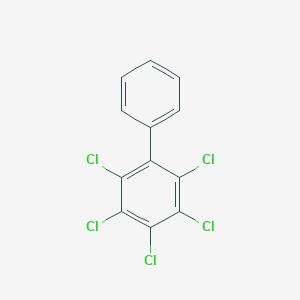
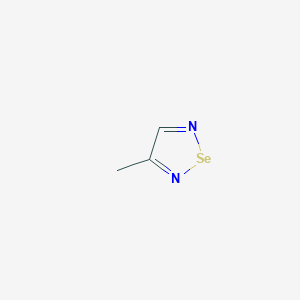
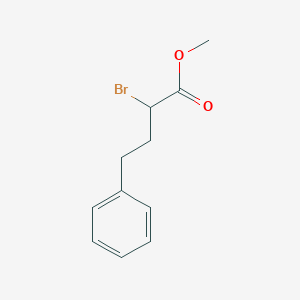
![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol](/img/structure/B96231.png)
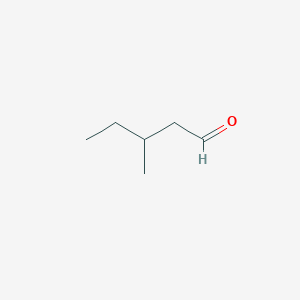
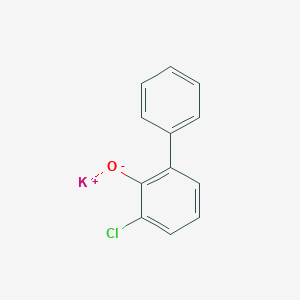
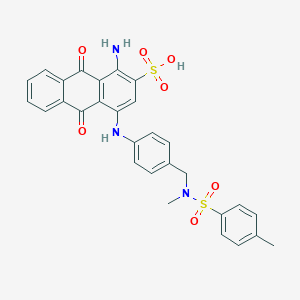
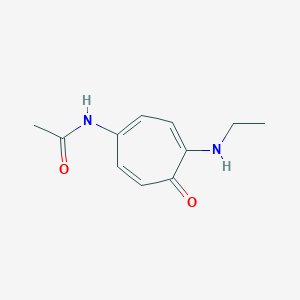
![[1,2,4]Triazolo[4,3-b]pyridazine-3,6-diamine](/img/structure/B96241.png)
